![molecular formula C11H11NS B139316 (3-(Thiophen-3-yl)phenyl)methanamine CAS No. 138139-99-8](/img/structure/B139316.png)
(3-(Thiophen-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Thiophen-3-yl)phenyl)methanamine, also known as 3-thiophenylmethanamine, is a thiophene-based amine compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound that contains a thiophene ring and an amine group. It is a versatile compound that can be used in a variety of reactions and has been studied for its biological activity, pharmacodynamics, and biochemical and physiological effects.
Scientific Research Applications
Evaluation of Carcinogenic Potential
Research has explored the carcinogenic potential of thiophene analogues, including (3-(Thiophen-3-yl)phenyl)methanamine derivatives. Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the importance of these compounds in understanding the relationship between chemical structure and carcinogenic activity (Ashby et al., 1978).
Drug Metabolism and Cytochrome P450 Inhibition
Another area of interest is the investigation of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. Thiophene-containing compounds have been evaluated for their selectivity and potency as inhibitors of various CYP isoforms, which is critical for predicting drug-drug interactions and understanding the metabolism of pharmaceuticals (Khojasteh et al., 2011).
Bioactive Molecules and Drug Design
Thiophene derivatives are pivotal in drug design due to their bioactive properties. These compounds have been investigated for their applications in medicinal chemistry, including their roles as antimicrobial, anticancer, and anti-inflammatory agents. The structural significance of thiophene and its derivatives in the development of new pharmaceuticals underscores their potential in the creation of novel therapeutic agents (Ostrowski, 2022).
Anticancer Agents
Cinnamic acid derivatives, including those containing thiophene structures, have been extensively studied for their anticancer potentials. These investigations highlight the chemical versatility of thiophene-containing compounds and their relevance in developing new antitumor agents (De et al., 2011).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of thiophene derivatives are crucial for expanding their applications in various scientific fields. Research has focused on developing new synthetic methods and understanding the structural characteristics of thiophene-containing compounds, further contributing to their utility in scientific research (Xuan, 2020).
properties
IUPAC Name |
(3-thiophen-3-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXQFDNGWGBJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601300 |
Source
|
Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138139-99-8 |
Source
|
Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.